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Compound of Interest

Compound Name: 25R-Inokosterone

Cat. No.: B10818271 Get Quote

Disclaimer: Scientific literature specifically detailing the pharmacological properties of 25R-
Inokosterone is limited. This guide leverages available data on the broader class of

ecdysteroids, particularly ecdysterone (20-hydroxyecdysone) and inokosterone, as

representative compounds to infer the likely properties of the 25R isomer. This approach is

based on the structural similarity and shared biological activities within the ecdysteroid family.

Introduction
25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants and

insects. Ecdysteroids have garnered significant interest in the scientific community for their

diverse pharmacological activities in mammals, most notably their anabolic, non-androgenic

properties. This technical guide provides a comprehensive overview of the known and inferred

pharmacological properties of 25R-Inokosterone, with a focus on its anabolic effects and

potential therapeutic applications. The information presented is intended for researchers,

scientists, and drug development professionals.

Core Pharmacological Properties
The primary pharmacological activities associated with ecdysteroids like inokosterone are their

anabolic and potential anti-inflammatory effects.
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Ecdysteroids are recognized for their ability to promote muscle growth and enhance physical

performance. Studies on ecdysterone have demonstrated a significant increase in protein

synthesis in skeletal muscle cells.[1][2] This anabolic effect is achieved without the androgenic

side effects typically associated with synthetic anabolic steroids. The mechanism is believed to

involve the stimulation of the PI3K/Akt signaling pathway.[1][2]

Potential Anti-inflammatory and Anti-arthritic Effects
Emerging research suggests a potential role for inokosterone in the management of

rheumatoid arthritis. Studies have indicated that inokosterone may target estrogen receptor 1

(ESR1), which is implicated in the pathophysiology of this autoimmune disease.[3]

Quantitative Pharmacological Data
The following tables summarize the quantitative data from key in vitro and in vivo studies on

ecdysterone, providing a basis for understanding the potential potency of 25R-Inokosterone.

Table 1: In Vitro Anabolic Activity of Ecdysterone

Cell Line
Parameter
Measured

Concentration
of
Ecdysterone

Result Reference

C2C12 murine

myotubes

Protein

Synthesis
1 µM

Up to 20%

increase
[1][2]

C2C12 murine

myotubes

Myotube

Diameter
1 µM

Significant

increase,

comparable to 1

µM

dihydrotestostero

ne and 1.3 nM

IGF-1

[4]

Human primary

myotubes

Protein

Synthesis
Not specified

Up to 20%

increase
[1][2]

Table 2: In Vivo Anabolic Activity of Ecdysterone
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Animal
Model

Parameter
Measured

Dosage Duration Result Reference

Rats Grip Strength Not specified Not specified
Increased

grip strength
[1][2]

Rats (Wistar)

Soleus

muscle fiber

size

5 mg/kg body

weight
21 days

Stronger

hypertrophic

effect than

metandienon

e,

estradienedio

ne, and

SARM S 1 at

the same

dose

[4]

Rats

Body weight

and tibialis

muscle

protein

content

5 mg/kg BW,

orally
10 days

Increased

body weight

gain and

protein

content of the

tibialis

muscle

[4]

Table 3: Receptor Binding and Activity of Ecdysterone

Receptor Assay Type Value Compound Reference

Estrogen

Receptor β

(ERβ)

Cell culture

experiments
ED50 = 13 nM Ecdysterone [4]

Estrogen

Receptor β

(ERβ)

Molecular

docking

Preferential

binding over AR

and ERα

Ecdysterone [4][5]

Androgen

Receptor (AR)

Molecular

docking

No significant

binding
Ecdysterone [4]
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Mechanism of Action and Signaling Pathways
The anabolic effects of ecdysteroids are primarily mediated through a non-androgenic pathway

involving the activation of estrogen receptor beta (ERβ) and subsequent stimulation of the

PI3K/Akt signaling cascade.

ERβ-Mediated PI3K/Akt Signaling Pathway
Upon binding to ERβ, ecdysterone is thought to initiate a signaling cascade that leads to the

activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and

activates Akt (also known as Protein Kinase B), a key regulator of cell growth and protein

synthesis. This pathway ultimately promotes muscle hypertrophy. The effect of ecdysterone on

protein synthesis has been shown to be inhibited by a PI3K inhibitor, supporting this proposed

mechanism.[1][2]
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Caption: Proposed signaling pathway for the anabolic effects of 25R-Inokosterone.

Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on

ecdysteroids.

In Vitro Myotube Hypertrophy Assay
This protocol describes the induction of hypertrophy in C2C12 myotubes upon treatment with

an ecdysteroid.
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Start

Culture C2C12 myoblasts

Induce differentiation to myotubes

Treat myotubes with 25R-Inokosterone

Incubate for 48 hours

Fix cells

Measure myotube diameter via microscopy

Analyze and compare to controls

End

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro myotube hypertrophy assay.
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Protocol:

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS).

Differentiation: Once cells reach confluence, switch to a differentiation medium (DMEM with

2% horse serum) to induce the formation of myotubes.

Treatment: After differentiation, treat the myotubes with the desired concentration of 25R-
Inokosterone (e.g., 1 µM) or control vehicles (e.g., DMSO).[4]

Incubation: Incubate the cells for 48 hours.

Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

Imaging and Measurement: Visualize the myotubes using a microscope and measure their

diameters. Glutaraldehyde-induced autofluorescence can be used for visualization.[6]

Analysis: Compare the average myotube diameter of the treated group to the control group

to determine the hypertrophic effect.

Western Blotting for PI3K/Akt Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of Akt as an

indicator of PI3K/Akt pathway activation.
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Treat differentiated C2C12 myotubes with 25R-Inokosterone

Lyse cells to extract proteins

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane
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Incubate with HRP-conjugated secondary antibody

Detect signal using chemiluminescence

Analyze band intensity
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Caption: Experimental workflow for Western blot analysis of PI3K/Akt pathway.
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Protocol:

Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with 25R-Inokosterone for a

specified time course. Lyse the cells in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine

serum albumin in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal

to determine the extent of Akt activation.

In Vivo Anabolic Activity Assessment in Rodents
This protocol outlines a general procedure for evaluating the anabolic effects of 25R-
Inokosterone in a rat model.

Protocol:

Animal Model: Use male Wistar rats.
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Treatment Groups: Divide the animals into control and treatment groups. The treatment

group receives 25R-Inokosterone (e.g., 5 mg/kg body weight, administered orally or via

injection), while the control group receives a vehicle.[4]

Duration: Administer the treatment daily for a specified period (e.g., 21 days).[4]

Outcome Measures:

Muscle Mass: At the end of the study, euthanize the animals and dissect specific muscles

(e.g., soleus, tibialis anterior). Measure the wet weight of the muscles.

Muscle Fiber Size: Prepare histological sections of the dissected muscles and measure

the cross-sectional area of the muscle fibers.

Protein Content: Homogenize muscle tissue and determine the total protein content.

Analysis: Compare the outcome measures between the treatment and control groups to

assess the anabolic effects of the compound.

Conclusion
The available scientific evidence, primarily from studies on ecdysterone, strongly suggests that

25R-Inokosterone possesses significant anabolic properties mediated through the ERβ and

PI3K/Akt signaling pathway. These effects, coupled with a lack of androgenicity, make it an

interesting candidate for further investigation in the context of muscle wasting diseases,

performance enhancement, and potentially as a therapeutic agent for conditions like

rheumatoid arthritis. Future research should focus on elucidating the specific pharmacological

profile of the 25R isomer of inokosterone, including its precise binding affinities, dose-response

relationships, and in vivo efficacy in various preclinical models. Such studies are crucial for

validating its therapeutic potential and advancing it towards clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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